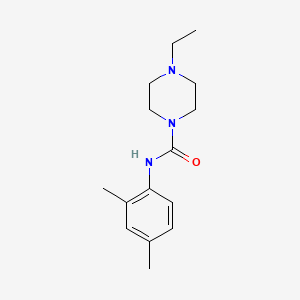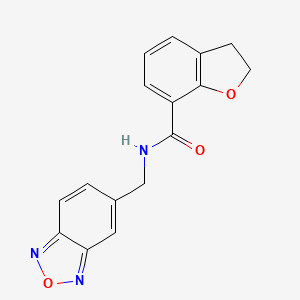
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide, also known as DMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPE is a piperazinecarboxamide derivative that has been synthesized through several methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the activity of the receptor and increases the release of neurotransmitters such as acetylcholine and glutamate. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate receptor, which regulates glutamate neurotransmission and is involved in the regulation of synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing cognitive function and memory formation, regulating glutamate neurotransmission, and improving synaptic plasticity. This compound has also been shown to have potential applications in the treatment of schizophrenia, as it enhances the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of glutamate neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is its ability to enhance cognitive function and memory formation, which can be useful in studying the mechanisms of learning and memory. This compound also has potential applications in the treatment of schizophrenia, which can be useful in studying the underlying mechanisms of the disorder. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the reliability of the results.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide, including its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound can also be studied for its potential applications in drug development, as it has shown promising results in enhancing the activity of various receptors involved in neurotransmission. Further research can also be conducted to study the long-term effects of this compound and its potential toxicity.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide can be synthesized through several methods, including the reaction of 1-(2,4-dimethylphenyl)piperazine with ethyl chloroformate, followed by the addition of ammonia. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of piperazine. These methods result in the formation of this compound, which can then be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to enhance the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of glutamate neurotransmission.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-17-7-9-18(10-8-17)15(19)16-14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFACQKKJJETKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1H-imidazol-1-yl)benzyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5289144.png)

![1-{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5289153.png)
![4-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5289155.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5289166.png)
![N-methyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]methanamine dihydrochloride](/img/structure/B5289182.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5289187.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5289195.png)
![3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol](/img/structure/B5289201.png)
![3-(allylthio)-6-(5-bromo-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289202.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5289217.png)

![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)

